phthaloyl-L-alanine chloride
Overview
Description
Phthaloyl-L-alanine chloride is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Phthaloyl-L-alanine chloride, a derivative of phthalimide, primarily targets inflammatory and immunomodulatory pathways . The compound’s primary targets include the production of nitric oxide and the cytokines TNF-α and IL-1β in murine cells stimulated with lipopolysaccharide . These targets play a crucial role in the body’s inflammatory response and immune regulation.
Mode of Action
This compound interacts with its targets by suppressing the production of nitric oxide and inhibiting the production of TNF-α and IL-1β . This interaction results in a reduction of inflammation and modulation of the immune response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and immune response. Overproduction of free radicals, such as nitric oxide, during inflammation can lead to a wide range of pathological conditions . By suppressing nitric oxide production and inhibiting the production of cytokines TNF-α and IL-1β, this compound can regulate these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of nitric oxide production and the inhibition of TNF-α and IL-1β production . These effects result in anti-inflammatory activity and immune modulation .
Biochemical Analysis
Biochemical Properties
Phthaloyl-L-alanine chloride plays a significant role in biochemical reactions, particularly in the inhibition of enzymatic processes. It has been shown to bind to peptidyl molecules, leading to the immobilization of these molecules and inhibition of their reaction mechanisms . This binding can occur through enzymatic inactivation or hydrogen bonding with chloride ions. Notably, this compound interacts with caspases, a family of protease enzymes involved in apoptosis. Molecular modeling studies suggest that this compound may inhibit caspases by binding to the enzyme’s active site .
Cellular Effects
This compound has been observed to influence various cellular processes. It exhibits anti-inflammatory and immunomodulatory properties by suppressing nitric oxide production in murine cells stimulated with lipopolysaccharide . Additionally, this compound does not exhibit significant cytotoxicity in vitro when tested against tumor cells and spleen cell cultures of BALB/c mice . This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β by macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits caspases by binding to their active sites, thereby preventing the proteolytic cleavage of target proteins involved in apoptosis . This inhibition can lead to the suppression of apoptotic pathways and modulation of cell death processes. Additionally, this compound’s ability to bind to peptidyl molecules and immobilize them further contributes to its inhibitory effects on enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, typically between 10°C and 25°C
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits anti-inflammatory activity at specific concentrations, with compounds such as phthaloyl-phenylalanine showing significant activity . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to ensure safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s role in inhibiting caspases and other proteases highlights its involvement in apoptotic pathways . Additionally, its interactions with nitric oxide synthase and other enzymes involved in inflammatory responses further underscore its significance in modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound’s interactions with transporters and binding proteins play a crucial role in its localization and accumulation within cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is a key factor influencing its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYPXOSHYZOPT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.